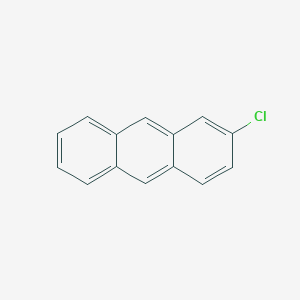
2-Chloroanthracene
Cat. No. B050491
Key on ui cas rn:
17135-78-3
M. Wt: 212.67 g/mol
InChI Key: OWFINXQLBMJDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08202633B2
Procedure details


Into a flask, 5.00 g of 2-chloroanthracene, 4.3 g of phenylboronic acid, 538 mg of tris(dibenzylieneacetone)dipalladium(0), 494 mg of tricyclohexyl phosphine, 9.98 g of tripotassium phosphate, and 75 ml of toluene were put, and the solution was stirred at reflux temperature for 2 hours under argon atmosphere. After heating, 1.5 liter of toluene was added to the reaction liquid, the liquid was cooled to room temperature and then filtrated, and thus the filtrates were purified by silica gel column chromatography. The filtrates were concentrated in an evaporator, the concentrates were recrystallized in toluene, and thus 5.0 g of 2-phenylanthracene was obtained.


[Compound]
Name
tris(dibenzylieneacetone)dipalladium(0)
Quantity
538 mg
Type
reactant
Reaction Step One

Name
tripotassium phosphate
Quantity
9.98 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[CH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1.[C:16]1(B(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C1(C)C=CC=CC=1>[C:16]1([C:2]2[CH:15]=[CH:14][C:13]3[C:4](=[CH:5][C:6]4[C:11]([CH:12]=3)=[CH:10][CH:9]=[CH:8][CH:7]=4)[CH:3]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC2=CC3=CC=CC=C3C=C2C=C1
|
|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
[Compound]
|
Name
|
tris(dibenzylieneacetone)dipalladium(0)
|
|
Quantity
|
538 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
tripotassium phosphate
|
|
Quantity
|
9.98 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
494 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 2 hours under argon atmosphere
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus the filtrates were purified by silica gel column chromatography
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrates were concentrated in an evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the concentrates were recrystallized in toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC2=CC3=CC=CC=C3C=C2C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

